N-Acetyl-D-glucosamine-d2

Beschreibung

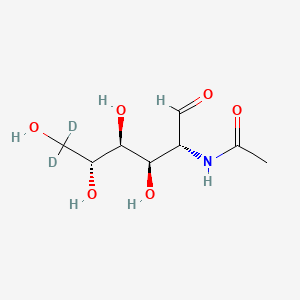

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H15NO6 |

|---|---|

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

N-[(2R,3R,4S,5R)-6,6-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2 |

InChI-Schlüssel |

MBLBDJOUHNCFQT-WJCKZEAWSA-N |

Isomerische SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O |

Kanonische SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Strategies for N Acetyl D Glucosamine D2

Chemical Synthesis Approaches for Deuterated N-Acetyl-D-glucosamine

Chemical synthesis provides a versatile platform for the site-specific incorporation of deuterium (B1214612) into the N-Acetyl-D-glucosamine scaffold. These methods can be broadly categorized into regioselective deuteration, stereoselective incorporation, and precursor-based strategies.

Regioselective Deuteration Methods at Specific Positions (e.g., C2-d, C6-d2)

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within the molecule.

One common approach involves the use of metal catalysts to facilitate hydrogen-deuterium (H/D) exchange at specific sites. For instance, a ruthenium-on-carbon (Ru/C) catalyst has been shown to effectively catalyze the H/D exchange reaction in sugars in the presence of deuterium oxide (D₂O) under a hydrogen atmosphere. This method selectively deuterates the carbon atoms adjacent to free hydroxyl groups. By employing appropriate protecting group strategies, it is possible to direct the deuteration to specific positions on the pyranose ring of N-Acetyl-D-glucosamine.

A notable example of regioselective deuteration is the synthesis of N-acetyl-D-[6,6'-²H₂]glucosamine . This involves the introduction of two deuterium atoms at the C6 position. While specific synthetic details for this particular compound are often proprietary, the general strategy would likely involve the oxidation of the primary alcohol at C6 to an aldehyde, followed by reduction with a deuterated reducing agent such as sodium borodeuteride (NaBD₄).

Deuteration at the C2 position is of significant interest for studying the biosynthesis of sialic acids. While direct chemical deuteration at C2 can be challenging due to the presence of the N-acetyl group, enzymatic methods, as will be discussed later, have proven to be highly effective.

Stereoselective Deuterium Incorporation Techniques

The stereochemical orientation of the deuterium atom can be crucial for mechanistic studies. Stereoselective deuteration methods aim to control the spatial arrangement of the incorporated deuterium.

A powerful strategy for achieving stereoselectivity involves the use of chiral reagents. For example, the synthesis of chirally deuterated (S)-D-(6-²H₁)-glucose has been accomplished from D-(6,6-²H₂)-glucose. This method utilizes the stereoselective reduction of a C6-aldehyde intermediate with a chiral borane (B79455) reagent, (R)-(+)-Alpine-Borane. This principle can be extended to suitably protected derivatives of N-Acetyl-D-glucosamine to achieve stereoselective deuteration at the C6 position.

The aforementioned Ru/C-catalyzed H/D exchange has also been reported to proceed with stereoselectivity, preserving the original stereochemistry of the sugar.

| Method | Reagents/Catalyst | Position of Deuteration | Stereoselectivity |

| Catalytic H/D Exchange | Ru/C, D₂O, H₂ | Adjacent to free -OH | Stereoselective |

| Reduction of Aldehyde | NaBD₄ | C6 | Not stereospecific for C-H |

| Chiral Reduction | (R)-(+)-Alpine-Borane | C6 | High (for one enantiomer) |

Precursor-Based Deuteration Strategies

An alternative to direct deuteration of the N-Acetyl-D-glucosamine molecule is to synthesize it from a deuterated precursor. This approach is particularly useful for introducing deuterium at positions that are difficult to access through direct H/D exchange.

A straightforward example is the synthesis of N-acetyl-D-glucosamine-[Me-d₃] , where the three hydrogen atoms of the acetyl group are replaced by deuterium. This is typically achieved by using deuterated acetic anhydride (B1165640) (d₆-Ac₂O) in the N-acetylation of D-glucosamine.

Furthermore, deuterated N-Acetyl-D-glucosamine can be prepared from commercially available deuterated monosaccharides. For instance, starting with a deuterated D-glucose or D-glucosamine precursor allows for the synthesis of N-Acetyl-D-glucosamine with deuterium incorporated into the pyranose ring. The specific positions of deuteration would depend on the labeling pattern of the starting material.

| Deuterated Precursor | Resulting Deuterated Product |

| Deuterated Acetic Anhydride (d₆-Ac₂O) | N-acetyl-D-glucosamine-[Me-d₃] |

| Deuterated D-Glucosamine | N-Acetyl-D-glucosamine-dₓ (ring deuterated) |

| Deuterated D-Glucose | N-Acetyl-D-glucosamine-dₓ (ring deuterated, requires amination and acetylation) |

Enzymatic and Biotransformation Routes to N-Acetyl-D-glucosamine-d2

Enzymatic and biotransformation methods offer highly specific and environmentally benign alternatives to chemical synthesis for the production of deuterated N-Acetyl-D-glucosamine. These approaches leverage the high selectivity of enzymes and the metabolic machinery of microorganisms.

Isotopic Precursor Incorporation via Engineered Microbial Systems

Metabolic engineering of microorganisms, such as Escherichia coli, has been successfully employed for the large-scale production of N-Acetyl-D-glucosamine. These engineered strains are typically modified to overexpress key enzymes in the biosynthetic pathway of N-Acetyl-D-glucosamine and to block competing metabolic pathways.

While the primary focus of this research has been on producing the non-labeled compound, these engineered microbial systems present a promising platform for the synthesis of deuterated N-Acetyl-D-glucosamine. By cultivating these engineered strains in a medium containing a deuterated carbon source, such as deuterated glucose, the microorganisms will incorporate the deuterium atoms into the N-Acetyl-D-glucosamine molecule through their metabolic pathways. The extent and position of deuteration in the final product would depend on the specific metabolic pathways active in the engineered strain and the labeling pattern of the deuterated precursor.

Deuterium Exchange Facilitated by Biocatalysis

Enzymes can catalyze the exchange of hydrogen atoms with deuterium from the solvent (D₂O) with high regio- and stereoselectivity. This approach is particularly valuable for introducing deuterium at specific positions that are challenging to access through chemical means.

A significant example of biocatalytic deuterium incorporation is the reaction catalyzed by the mammalian UDP-N-acetylglucosamine 2-epimerase . This enzyme is involved in the biosynthesis of sialic acids and converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetyl-D-mannosamine (ManNAc). Studies have shown that when this enzymatic reaction is performed in a deuterated buffer (D₂O), a solvent-derived deuterium atom is quantitatively and stereospecifically incorporated at the C2 position of the N-acetyl-D-mannosamine product. This enzymatic transformation provides a highly efficient method for producing N-acetyl-D-mannosamine-2-d, which can then be a precursor for other deuterated sugars. Although this method produces deuterated ManNAc, it highlights a powerful enzymatic strategy for C2 deuteration starting from a GlcNAc derivative.

| Enzyme | Substrate | Product | Position of Deuteration | Deuterium Source |

| UDP-N-acetylglucosamine 2-epimerase | UDP-N-acetylglucosamine | N-acetyl-D-mannosamine | C2 | D₂O (solvent) |

Advanced Purification and Isotopic Purity Verification of Synthetic this compound

Following the synthesis of this compound, rigorous purification and subsequent verification of its isotopic purity are paramount to ensure its suitability for sensitive analytical applications. These processes involve sophisticated analytical techniques to separate the deuterated compound from its non-deuterated counterparts and other impurities, and to precisely quantify the level of deuterium incorporation.

Advanced purification of this compound is critical to remove any unreacted starting materials, byproducts, and, most importantly, any remaining non-deuterated N-Acetyl-D-glucosamine. A multi-step purification protocol is often employed to achieve the high purity required, typically exceeding 98%. Common techniques include column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.

Ion-exchange chromatography can be utilized to remove charged impurities, while reversed-phase HPLC is effective in separating the target compound based on polarity. Crystallization from a suitable solvent system, such as ethanol-water mixtures, can further enhance the chemical purity of the final product.

The verification of isotopic purity is a crucial step to confirm the successful incorporation of deuterium and to determine the percentage of the deuterated species relative to the unlabeled compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods for this purpose.

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. Since deuterium is heavier than hydrogen, this compound will have a higher molecular weight than its unlabeled form. By analyzing the mass spectrum, the relative abundance of the deuterated and non-deuterated isotopic peaks can be determined, allowing for the calculation of the isotopic enrichment.

NMR spectroscopy, particularly ¹H NMR (proton NMR) and ²H NMR (deuterium NMR), provides detailed structural information and can confirm the specific sites of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The integration of these signals allows for the quantification of the deuterium incorporation at specific molecular sites.

A combination of these techniques provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized this compound, ensuring its reliability as an internal standard or tracer in research applications.

Interactive Data Tables

Below are illustrative data tables representing typical results from the purification and isotopic purity analysis of a batch of synthesized this compound.

Table 1: Purification of this compound

| Purification Step | Purity (%) | Yield (%) |

| Crude Product | 85 | 100 |

| Column Chromatography | 95 | 80 |

| Crystallization | >99 | 70 |

Table 2: Isotopic Purity Analysis of this compound by Mass Spectrometry

| Isotopic Species | Relative Abundance (%) |

| M+0 (Unlabeled) | 1.5 |

| M+1 | 3.0 |

| M+2 (d2) | 95.5 |

Advanced Analytical Methodologies for N Acetyl D Glucosamine D2

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Acetyl-D-glucosamine-d2

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and concentration. For isotopically labeled compounds like d2-GlcNAc, specific NMR methods are employed to leverage the unique properties of the deuterium (B1214612) nucleus.

Quantitative 1H NMR Applications for this compound Concentration Determination

Quantitative ¹H NMR (qNMR) offers a direct and rapid method for determining the concentration of d2-GlcNAc in solution without the need for identical reference standards. The methodology is analogous to that used for the non-deuterated form, N-Acetyl-D-glucosamine. nih.govnih.gov The sharp singlet signal from the protons of the N-acetyl group (-COCH₃) is typically chosen as the target for quantification due to its distinct chemical shift and lack of complex splitting. mdpi.com

To achieve accurate quantification, a certified internal standard of known concentration is added to the sample. The concentration of d2-GlcNAc is then calculated by comparing the integral of its N-acetyl proton signal to the integral of a known signal from the internal standard. nih.gov The deconvolution technique can be applied if signals overlap, allowing for the determination of individual peak areas. mdpi.com This approach provides a linear correlation between the peak integral and the compound's concentration. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts for N-Acetyl-D-glucosamine

| Proton | Chemical Shift (δ ppm) α-anomer | Chemical Shift (δ ppm) β-anomer |

| H-1 | ~5.19 | ~4.72 |

| H-2 | ~3.95 | ~3.75 |

| N-Acetyl (CH₃) | ~2.05 | ~2.05 |

Note: Data is based on non-deuterated GlcNAc and serves as a reference. The exact chemical shifts can vary slightly based on solvent and temperature. The position of deuterium in d2-GlcNAc would lead to the absence of a corresponding proton signal.

2H NMR and 13C NMR for Deuterium and Carbon Tracing

Isotopic tracing studies utilize labeled compounds to follow metabolic pathways and reaction mechanisms. ²H and ¹³C NMR are instrumental in this context.

²H NMR (Deuterium NMR) directly detects the deuterium nuclei. This technique is highly specific for tracing the fate of the deuterium atoms from d2-GlcNAc within a biological system or chemical reaction. nih.gov The position and intensity of the ²H signal provide unambiguous information about the location and extent of deuterium incorporation into other molecules, offering a clear window into metabolic conversions. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. While ¹³C is the observed nucleus, the presence of a deuterium atom on an adjacent carbon causes a characteristic upfield shift in the ¹³C signal and can alter coupling patterns. This "isotope effect" can be used indirectly to confirm the position of deuterium labeling. rsc.org For instance, if d2-GlcNAc is deuterated at the C-3 position, the ¹³C NMR spectrum would show a shifted signal for the C-3 carbon compared to the unlabeled compound. rsc.org

Structural Elucidation and Conformational Analysis Using Deuterated N-Acetyl-D-glucosamine

Deuterium substitution is a powerful tool for simplifying complex ¹H NMR spectra, thereby aiding in structural elucidation and conformational analysis. By replacing specific protons with deuterium, the corresponding signals disappear from the ¹H spectrum, and the splitting patterns of neighboring protons are simplified. This selective deuteration helps in the unambiguous assignment of proton resonances.

This technique is particularly useful for studying the conformation of the N-acetyl group, which plays a crucial role in the biological recognition of GlcNAc. NMR studies have identified the presence of both cis and trans conformers of the amide bond in GlcNAc. Using specifically deuterated samples can help in measuring specific J-couplings and nuclear Overhauser effects (NOEs) that are sensitive to the amide and H2-NH bond conformations, providing detailed insights into the molecule's three-dimensional structure in solution.

Variable-Temperature NMR (VT-NMR) for Dynamic Studies of this compound

Variable-Temperature NMR (VT-NMR) is employed to study dynamic processes such as conformational changes or restricted bond rotations. nih.govnih.gov For d2-GlcNAc, VT-NMR can be used to investigate the rotational dynamics of the N-acetyl group. nih.govharding.edu

Studies on the non-deuterated analogue have shown that the chemical shift of the acetyl peak is temperature-dependent. nih.gov This variation is linked to changes in the strength and dynamics of intramolecular hydrogen bonding, particularly between the acetyl group and the hydroxyl group on the anomeric site. nih.govharding.edu As the temperature changes, the rate of rotation around the C-N amide bond can be monitored. By analyzing the changes in the NMR spectrum at different temperatures, kinetic parameters such as the energy barrier for rotation can be determined, providing insight into the molecule's flexibility and internal motions. nih.gov

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high sensitivity.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision is critical for verifying the isotopic purity and composition of d2-GlcNAc.

The primary application of HRMS is to confirm the successful incorporation of the desired number of deuterium atoms. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the deuterated compound, analysts can confirm the molecular formula. For example, the incorporation of two deuterium atoms in place of two protons results in a predictable mass increase of approximately 2.012 Da. HRMS can easily resolve this difference from the unlabeled compound and from species with incorrect numbers of deuterium atoms. nih.gov

Furthermore, HRMS is used to determine isotopic enrichment, which is the percentage of the labeled compound in a sample. nih.gov By analyzing the ion intensities of the mass isotopologue cluster (the unlabeled, singly deuterated, doubly deuterated species, etc.), the distribution can be measured. This allows for the precise quantification of the d2-GlcNAc species relative to any residual unlabeled (d0) or singly deuterated (d1) compound, thereby establishing the isotopic purity of the material. nih.gov

Table 2: Conceptual HRMS Data for Isotopic Purity Verification of this compound

| Compound | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| N-Acetyl-D-glucosamine (d0) | 221.0899 | - | - |

| This compound (d2) | 223.1024 | 223.1022 | -0.9 |

This is a conceptual table illustrating how HRMS data is used. The observed mass and error are representative values for a high-resolution instrument.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound Metabolites

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of metabolites derived from isotopically labeled compounds like this compound. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of a potential metabolite, are selectively isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed to provide a "fingerprint" spectrum that reveals structural details of the parent molecule.

When this compound is metabolized, the deuterium label is incorporated into downstream products. The primary advantage of using a deuterated tracer is the ability to distinguish exogenous metabolites from the endogenous, unlabeled pool. The mass of the parent ion and any fragment containing the deuterium atom will be shifted by +2 Da compared to their unlabeled counterparts. This mass shift is critical for identifying and characterizing metabolites in complex biological matrices.

The fragmentation patterns of N-acetylated hexosamines are well-characterized. The main fragmentation pathway involves the cleavage of glycosidic bonds. mdpi.com For instance, in the analysis of oligosaccharides containing N-acetylglucosamine, sequential neutral losses of the sugar residues are commonly observed. researchgate.net In the case of a metabolite derived from this compound, the fragmentation spectrum would show characteristic losses corresponding to the deuterated sugar moiety.

The analysis allows for the precise localization of the deuterium label within the metabolite, provided the fragmentation pathways are understood. By comparing the MS/MS spectra of the labeled metabolites to those of unlabeled standards, researchers can confirm the metabolic transformations that have occurred.

Below is a hypothetical table illustrating the expected mass shifts in key fragments of a metabolite derived from this compound compared to its unlabeled form.

| Fragment Type | Description | Expected m/z (Unlabeled) | Expected m/z (d2-labeled) | Mass Shift (Da) |

|---|---|---|---|---|

| [M+H]+ | Protonated Molecular Ion | X | X+2 | +2 |

| B-ion | Fragment from Glycosidic Bond Cleavage (retaining d2 label) | Y | Y+2 | +2 |

| Y-ion | Fragment from Glycosidic Bond Cleavage (losing d2 label) | Z | Z | 0 |

| Neutral Loss | Loss of a water molecule from a d2-labeled fragment | Y-18 | Y+2-18 | +2 |

LC-MS and GC-MS in Metabolic Tracing Studies with this compound

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable platforms for metabolic tracing studies using stable isotope-labeled compounds such as this compound. mdpi.com These techniques couple a chromatographic separation step with mass spectrometric detection, enabling the separation, identification, and quantification of labeled metabolites in complex biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and non-volatile metabolites, which are common in carbohydrate metabolism. In a typical workflow, metabolites are extracted from cells or tissues and separated using a liquid chromatography column before being ionized and detected by the mass spectrometer. The use of this compound allows researchers to trace its incorporation into various metabolic pathways, such as the hexosamine biosynthesis pathway, and to quantify the flux through these routes. The mass spectrometer can distinguish between the unlabeled (endogenous) and d2-labeled (tracer-derived) forms of each metabolite, providing a dynamic view of metabolic activity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique often used for the analysis of smaller, more volatile metabolites. For compounds like N-acetylglucosamine and its derivatives, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.gov This process, often involving ethoximation and trimethylsilylation, prepares the analytes for separation on a GC column. nih.gov Following separation, the compounds are ionized and fragmented, and the mass spectrometer detects the specific mass patterns. GC-MS provides excellent chromatographic resolution, which is crucial for separating isomeric compounds that have identical masses and similar fragmentation patterns. nih.gov In tracing studies with this compound, GC-MS can accurately quantify the enrichment of the deuterium label in various metabolic pools.

The combination of these techniques provides comprehensive coverage of the metabolome, allowing for a detailed mapping of the metabolic fate of this compound.

| Technique | Analyte Properties | Derivatization | Key Advantages in d2-Tracing |

|---|---|---|---|

| LC-MS | Polar, non-volatile, thermally labile | Often not required | Broad metabolite coverage; suitable for intact glycans and nucleotides. |

| GC-MS | Volatile or semi-volatile | Required for polar compounds | High chromatographic resolution for isomer separation; robust quantification. nih.gov |

Vibrational Spectroscopy (FTIR, Raman, THz-TDS) for this compound

Isotope-Edited Vibrational Spectroscopy for Probing Molecular Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are sensitive probes of molecular structure and environment. These methods measure the vibrations of chemical bonds, which appear as characteristic bands in a spectrum. However, in complex biological systems, the spectra can be crowded with overlapping signals, making it difficult to study a specific molecule or site.

Isotope-edited vibrational spectroscopy overcomes this challenge by utilizing isotopic labels, such as the deuterium in this compound, to shift specific vibrational modes to a less congested region of the spectrum. nih.gov The substitution of a hydrogen atom with a heavier deuterium atom alters the reduced mass of the vibrating bond (e.g., C-D, O-D, N-D). According to Hooke's law for a harmonic oscillator, this increase in mass leads to a predictable decrease in the vibrational frequency. nih.gov

This frequency shift is a powerful tool for several reasons:

Minimal Perturbation: Isotopic substitution is the most subtle modification that can be made to a molecule, preserving its chemical properties and biological function. nih.gov

Spectral Isolation: The deuterium-shifted vibrational modes appear in a "window" of the spectrum that is typically free from other signals, allowing them to be studied without interference.

Site-Specific Information: By strategically placing the deuterium label, researchers can probe the local environment and interactions at a specific position within the molecule. For example, if this compound is incorporated into a larger biopolymer, the vibrations of the C-D bonds can report on local conformation, hydration, and hydrogen bonding interactions.

This approach enables the detailed study of molecular interactions, such as protein-carbohydrate binding or the structural dynamics of polysaccharides, with residue-specific resolution.

Computational Approaches for Vibrational Analysis and Spectral Assignment of Deuterated N-Acetyl-D-glucosamine

The interpretation of vibrational spectra, especially for complex molecules, is greatly facilitated by computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for predicting and analyzing the vibrational spectra of molecules like N-acetylglucosamine. capes.gov.brnih.gov

For deuterated analogs such as this compound, these computational approaches are essential for accurately assigning the observed spectral bands. The process typically involves:

Geometry Optimization: The three-dimensional structure of the deuterated molecule is computationally optimized to find its most stable conformation.

Frequency Calculation: The vibrational frequencies and their corresponding intensities for IR and Raman spectra are calculated for the optimized structure. DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used for this purpose. nih.govmdpi.com

Spectral Assignment: The calculated frequencies for the deuterated molecule are compared with the experimental FTIR and Raman spectra. This comparison allows for the unambiguous assignment of the observed bands to specific vibrational modes (e.g., C-D stretching, C-D bending). Programs such as VEDA (Vibrational Energy Distribution Analysis) can be used to determine the contribution of individual bond stretches and bends to each normal mode. mdpi.com

Scaling: A known systematic error in DFT calculations often leads to an overestimation of vibrational frequencies. To improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor. nih.gov

By performing these calculations for both the labeled and unlabeled forms of N-acetylglucosamine, researchers can precisely predict the shifts in vibrational frequencies upon deuteration, confirming the assignments and providing deeper insight into the molecule's vibrational dynamics. capes.gov.brnih.gov

Applications of N Acetyl D Glucosamine D2 in Metabolic and Biochemical Pathway Elucidation

Tracing Hexosamine Biosynthesis Pathway (HBP) Flux using N-Acetyl-D-glucosamine-d2

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. frontiersin.orgnih.govnih.govresearchgate.net this compound can enter this pathway via the salvage pathway, where it is phosphorylated and subsequently converted into UDP-GlcNAc-d2. By measuring the incorporation of this deuterated tracer, scientists can quantify the flow, or flux, of metabolites through this pathway.

In laboratory settings, this compound is introduced to in vitro cellular models to study HBP activity under controlled conditions. Researchers administer the labeled compound to cell cultures and monitor its conversion to UDP-GlcNAc-d2 over time. Using techniques like liquid chromatography-mass spectrometry (LC-MS), the ratio of labeled to unlabeled UDP-GlcNAc is determined. This ratio provides a quantitative measure of the HBP salvage pathway's contribution to the total UDP-GlcNAc pool. Such studies allow for the investigation of how different conditions, such as nutrient availability or cellular stress, impact HBP flux in various cell types.

Table 1: Example of HBP Flux Analysis in Different Cancer Cell Lines

| Cell Line | Condition | Labeled UDP-GlcNAc-d2 (%) | Calculated HBP Salvage Flux (relative units) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | High Glucose | 35% | 1.0 |

| MCF-7 (Breast Cancer) | Low Glucose | 55% | 1.6 |

| PANC-1 (Pancreatic Cancer) | High Glucose | 42% | 1.2 |

| PANC-1 (Pancreatic Cancer) | Low Glucose | 68% | 2.0 |

To understand HBP dynamics within a whole organism, this compound is administered to non-human animal models, such as mice or rats. pharmaron.comadvinus.com Following administration, researchers can collect various tissue samples at different time points to perform metabolic profiling. nih.gov This approach allows for the measurement of HBP flux in different organs, revealing how metabolic activity varies throughout the body. For example, studies have used similar isotopic tracers to measure glucose flux through the HBP in the heart, demonstrating that the pathway's activity does not always correlate with glucose availability. nih.govnih.gov This in vivo analysis is critical for understanding the physiological regulation of the HBP in response to diet, disease, or therapeutic interventions. For instance, a study in dogs analyzed metabolic changes in plasma after oral administration of N-acetyl-d-glucosamine. mdpi.com

Investigating O-GlcNAcylation Dynamics with this compound

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.org This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. nih.govsfu.cawikipedia.org The UDP-GlcNAc-d2 produced from the deuterated tracer serves as a substrate for OGT, enabling the study of this modification's dynamics.

The turnover rate—how quickly the O-GlcNAc modification is added and removed from proteins—can be assessed using this compound in pulse-chase experiments. In this method, cells are first exposed to a "pulse" of medium containing the d2-labeled tracer, leading to the labeling of proteins with O-GlcNAc-d2. Subsequently, the cells are transferred to a "chase" medium containing only the unlabeled form of the nutrient. By monitoring the rate at which the d2-labeled O-GlcNAc disappears from specific proteins over time, scientists can calculate the modification's half-life. This provides valuable information on the dynamic nature of O-GlcNAcylation on different proteins and how these dynamics are affected by cellular signaling events.

A significant challenge in proteomics is the identification of proteins that undergo O-GlcNAcylation and the specific sites of modification. The deuterium (B1214612) label in this compound serves as a unique mass tag for detection by mass spectrometry. nih.gov When cells are cultured with the tracer, OGT incorporates O-GlcNAc-d2 onto its target proteins. These proteins are then isolated, digested into smaller peptides, and analyzed. The mass spectrometer is programmed to detect peptides that show a mass shift corresponding to the deuterated GlcNAc moiety. This approach not only confirms that a protein is O-GlcNAcylated but, when combined with fragmentation techniques like electron-transfer dissociation (ETD), can also pinpoint the exact serine or threonine residue that is modified. nih.gov

Table 2: Examples of O-GlcNAcylated Proteins and Sites Identifiable with Deuterated Tracers

| Protein | Function | Identified Modification Site |

|---|---|---|

| Host Cell Factor 1 (HCF-1) | Transcriptional Co-activator | Multiple Ser/Thr residues |

| CREB-binding protein (CBP) | Histone Acetyltransferase | Ser-147, Ser-2360 nih.gov |

| RNA Polymerase II | Transcription | C-Terminal Domain |

| Tau | Microtubule Stabilization | Multiple Ser/Thr residues |

Elucidating N-Glycan and Glycosaminoglycan Biosynthesis Using this compound

UDP-GlcNAc is a fundamental building block for the synthesis of more complex glycans, including N-glycans and glycosaminoglycans (GAGs). biosynth.comoulu.fireactome.orgnih.gov N-glycans are attached to asparagine residues of proteins and play roles in protein folding and cell signaling, while GAGs are long polysaccharide chains that are major components of the extracellular matrix. nih.gov By tracing the incorporation of the d2 label from this compound into these larger structures, researchers can study their synthesis and turnover. This allows for the investigation of the complex enzymatic pathways in the endoplasmic reticulum and Golgi apparatus that assemble these glycans, and provides a method to measure the rate of production of important GAGs like hyaluronic acid, a key component of connective tissue. drugbank.com

Deuterium Labeling for Investigating Aminosugar Transport and Metabolism

The transport of aminosugars across cell membranes and their subsequent metabolic fate are tightly regulated processes. Deuterium labeling of N-acetyl-D-glucosamine provides a powerful tool to dissect these complex pathways.

Understanding how cells import N-acetyl-D-glucosamine is essential for comprehending its role in cellular metabolism. In various non-human cell types, the uptake of N-acetyl-D-glucosamine is mediated by specific transport systems. For instance, in some bacteria, the phosphoenolpyruvate:sugar phosphotransferase system (PTS) is responsible for the transport and concomitant phosphorylation of N-acetyl-D-glucosamine.

By exposing non-human cells to this compound, the rate of its uptake can be accurately measured by monitoring the increase in the intracellular concentration of the labeled compound over time. This approach allows researchers to study the kinetics of the transport process and to identify the specific transporters involved. Competition assays with other sugars can also be performed to probe the specificity of the uptake mechanism.

Table 2: Hypothetical Cellular Uptake of this compound in a Non-Human Cell Line

| Time (minutes) | Intracellular Concentration of this compound (µM) |

| 0 | 0 |

| 5 | 12.5 |

| 10 | 23.8 |

| 15 | 34.1 |

This interactive table provides a hypothetical representation of the data obtained when measuring the cellular uptake of this compound.

Once inside the cell, N-acetyl-D-glucosamine can be either degraded or salvaged for the synthesis of new glycoconjugates. The primary salvage pathway involves the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate by the enzyme N-acetyl-D-glucosamine kinase (NAGK). nih.gov This phosphorylated intermediate can then be converted to UDP-N-acetyl-D-glucosamine, the donor substrate for glycosyltransferases.

The degradation of N-acetyl-D-glucosamine can involve deacetylation to glucosamine, which can then enter other metabolic pathways. The use of this compound enables the tracing of these metabolic fates. By analyzing the cellular metabolites, researchers can identify and quantify the deuterated products of both the salvage and degradation pathways. This provides a detailed picture of the metabolic flux through these routes and how it is regulated. For example, studies have shown that under conditions of nutrient limitation, the salvage pathway can be upregulated to maintain the pool of UDP-N-acetyl-D-glucosamine. nih.gov

Table of Mentioned Compounds

N Acetyl D Glucosamine D2 in Mechanistic Enzymology and Molecular Interactions

Substrate Specificity and Kinetic Studies of Glycosidases and Transferases with N-Acetyl-D-glucosamine-d2

The use of deuterated substrates like this compound is a cornerstone of mechanistic enzymology, enabling the determination of kinetic isotope effects (KIEs). These effects reveal the extent to which a specific bond cleavage or formation is a rate-limiting step in the catalytic cycle. nih.goveinsteinmed.eduwikipedia.org

N-acetyl-β-D-hexosaminidases (HEXA and HEXB) are crucial lysosomal enzymes that cleave terminal N-acetyl-D-glucosamine and N-acetyl-D-galactosamine residues from various glycoconjugates. nih.gov While direct experimental data on the use of this compound in characterizing these enzymes is not extensively available in the literature, the principles of kinetic isotope effects (KIEs) provide a clear framework for how such a substrate would be used to elucidate its catalytic mechanism. acs.orgnih.govnih.govresearchgate.net

The hydrolysis of the glycosidic bond by N-acetyl-β-D-hexosaminidase is a key step in its function. By replacing a hydrogen atom with deuterium (B1214612) at a position involved in this bond cleavage, a secondary KIE can be measured. A KIE value greater than 1 would suggest a change in hybridization at the deuterated position in the transition state, providing evidence for the nature of the catalytic mechanism. For glycosidases, this can help to distinguish between different proposed mechanisms, such as those involving oxocarbenium ion-like transition states.

To illustrate the potential application of this compound in such studies, a hypothetical data table is presented below. This table outlines the expected kinetic parameters that would be measured for N-acetyl-β-D-hexosaminidase with both the standard and the deuterated substrate. A measured KIE on Vmax/Km would provide significant insight into the rate-limiting steps of the enzymatic reaction.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (mL/min/mg) | Kinetic Isotope Effect (Vmax/Km)H / (Vmax/Km)D |

|---|---|---|---|---|

| N-Acetyl-D-glucosamine | 0.5 | 100 | 200 | 1.15 |

| This compound | 0.5 | 87 | 174 |

This table presents hypothetical data to illustrate the concept of kinetic isotope effect measurements.

N-acetyl-D-glucosamine kinase (NAGK) is a key enzyme in the salvage pathway of amino sugar metabolism, catalyzing the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to GlcNAc-6-phosphate. nih.govnih.govwikipedia.org The use of this compound as a substrate for NAGK would allow for detailed kinetic studies to probe the enzyme's mechanism. Similar to the studies on glycosidases, determining the kinetic isotope effect would provide insights into the transition state of the phosphorylation reaction. nih.gov

Beyond its catalytic role, NAGK is known to engage in various protein-protein interactions. For instance, it has been shown to interact with the dynein motor complex, influencing cellular processes like cell migration. glycomatrix.com Isotopic labeling of N-acetyl-D-glucosamine could also be employed in techniques such as isotope-edited NMR or mass spectrometry to map the binding surfaces and characterize the dynamics of these protein-protein interactions in the presence of the substrate.

The kinetic parameters of N-acetyl-D-glucosamine kinase from rat liver and kidney have been characterized, revealing apparent Km values for N-acetyl-D-glucosamine of 0.06 mM and 0.04 mM, respectively. nih.govnih.gov The enzyme also demonstrates activity towards other substrates like N-acetyl-D-mannosamine and D-glucose, though with much higher Km values. nih.govnih.gov The following table summarizes these reported kinetic parameters. The use of this compound in similar assays would be the next step to further dissect the enzymatic mechanism.

| Enzyme Source | Substrate | Apparent Km (mM) |

|---|---|---|

| Rat Liver | N-acetyl-D-glucosamine | 0.06 |

| N-acetyl-D-mannosamine | 0.95 | |

| D-glucose | 600 | |

| Rat Kidney | N-acetyl-D-glucosamine | 0.04 |

| N-acetyl-D-mannosamine | 1.0 | |

| D-glucose | 410 |

This table is based on data from Allen & Walker, 1980. nih.govnih.gov

Investigating Protein-Carbohydrate Interactions Using Deuterated N-Acetyl-D-glucosamine

The specific and often transient interactions between proteins and carbohydrates are fundamental to a vast array of biological processes. Deuterated N-acetyl-D-glucosamine serves as a subtle yet powerful tool to probe these interactions without significantly altering the molecular recognition events.

Lectins are a diverse class of proteins that recognize and bind to specific carbohydrate structures. glycomatrix.comnih.govglycomatrix.com The interaction between lectins and N-acetyl-D-glucosamine is a well-studied model system for understanding protein-carbohydrate recognition. nih.gov The use of this compound in these studies, particularly in conjunction with deuterium nuclear magnetic resonance (2H NMR), offers a unique window into the molecular dynamics of the bound sugar.

A notable study utilized N-acetylglucosamine specifically labeled with deuterium in the N-acetyl group and at carbon-3 of the pyranose ring to investigate its interaction with wheat germ agglutinin. nih.gov By measuring the 2H spin-spin relaxation times, the researchers were able to determine the reorientational correlation times for the deuterated positions in both the free and lectin-bound states. The results indicated that the pyranoside ring of the bound N-acetylglucosamine has negligible motional freedom relative to the protein, while the N-acetyl side chain is also highly immobilized, with its primary motion being the rotation of the deuterated methyl group. nih.gov This level of detail regarding the dynamics of the bound ligand is crucial for a comprehensive understanding of the binding event and would be difficult to obtain with other techniques.

The following table summarizes the findings from this deuterium NMR study, highlighting the significant change in correlation times upon binding, which reflects the immobilization of the sugar in the lectin's binding site.

| Deuterated Ligand | State | Correlation Time (s) |

|---|---|---|

| N-acetylglucosamine-3-d | Free | ~10-10 |

| Bound to Wheat Germ Agglutinin | 3 x 10-8 | |

| N-acetyl-d3-glucosamine | Free | ~10-11 |

| Bound to Wheat Germ Agglutinin | 1.7 x 10-9 |

This table is based on data from Neurohr et al., 1982. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding protein-ligand interactions at an atomic level. nih.govnih.gov While these simulations typically use the standard isotopic composition of molecules, the inclusion of deuterated ligands like this compound is becoming increasingly important for correlating simulation results with experimental data from techniques like neutron scattering and deuterium NMR.

To accurately model a deuterated ligand in MD simulations, the force field parameters must be adjusted. This involves not only changing the mass of the hydrogen atoms to that of deuterium but also re-parameterizing the bonded terms (bond lengths, angles, and dihedrals) using quantum mechanical frequency calculations to account for the quantum isotopic effects. acs.org This re-parameterization is crucial as simple mass substitution may not accurately capture the experimentally observed effects of deuteration on molecular interactions and system properties. acs.org

Understanding Allosteric Regulation and Enzyme Conformational Changes via Deuterium Exchange

Allosteric regulation, where the binding of a ligand to one site on a protein affects the activity at a distant site, is a fundamental mechanism of controlling protein function. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a powerful technique for mapping these allosteric communications and characterizing the associated conformational changes. nih.govnih.govnih.govresearchgate.net

In a typical HDX-MS experiment, a protein is incubated in a deuterated buffer (D2O), leading to the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from the solvent. The rate of this exchange is dependent on the local solvent accessibility and hydrogen bonding network of the amide protons. By comparing the deuterium uptake of a protein in its free state versus when it is bound to a ligand, such as this compound, one can identify regions of the protein that experience changes in their conformation or dynamics upon ligand binding.

A decrease in deuterium uptake in a particular region of the protein upon ligand binding suggests that this area has become more protected from the solvent, either through direct interaction with the ligand or due to an allosteric conformational change that makes the region more ordered or less accessible. Conversely, an increase in deuterium uptake indicates that a region has become more dynamic or solvent-exposed. By analyzing the deuterium uptake of proteolytic peptides covering the entire protein sequence, a detailed map of the ligand-induced conformational changes can be generated. This approach is not limited by the size of the protein or protein complex and is highly sensitive to even subtle changes in protein dynamics. nih.gov

The use of a deuterated ligand like this compound in HDX-MS studies, while not directly altering the exchange of the protein's amide protons, ensures that the ligand itself is stable under the experimental conditions and provides a means to study the specific effects of this isotopically labeled molecule on the protein's conformational landscape. This can be particularly useful when correlating HDX-MS data with other techniques that utilize the deuterated ligand, such as deuterium NMR.

Advanced Research Applications and Methodological Advancements with N Acetyl D Glucosamine D2

Multi-Omics Integration: Deuterated Metabolomics and Glycoproteomics

The use of d2-GlcNAc is a prime example of how stable isotope labeling can bridge different omics disciplines, specifically metabolomics and glycoproteomics. In a multi-omics approach, d2-GlcNAc is introduced to a biological system, and its journey is tracked through various molecular layers.

In deuterated metabolomics , the deuterium (B1214612) label allows for the unambiguous identification and quantification of d2-GlcNAc and its downstream metabolites. This is particularly valuable for studying the hexosamine biosynthesis pathway (HBP), a critical route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. By tracing the d2 label, researchers can differentiate between the salvage pathway, which utilizes pre-existing GlcNAc, and the de novo synthesis of hexosamines from fructose-6-phosphate (B1210287) and glutamine.

Simultaneously, in glycoproteomics , the incorporation of d2-GlcNAc into complex glycans attached to proteins can be monitored. As d2-GlcNAc is a fundamental building block for a vast array of glycans, including N-glycans and O-GlcNAc modifications, its presence can be detected by mass spectrometry. This allows for the study of glycan biosynthesis dynamics, turnover rates, and the impact of various stimuli on protein glycosylation patterns. The integration of these datasets provides a holistic view of how metabolic shifts, tracked through deuterated metabolomics, directly influence the glycoproteome.

Table 1: Illustrative Multi-Omics Data Integration with d2-GlcNAc

| Omics Layer | Analyte | Measurement | Finding |

| Metabolomics | UDP-N-Acetyl-D-glucosamine-d2 | LC-MS | Increased levels indicate active salvage pathway uptake. |

| Glutamine | LC-MS | Unchanged levels suggest salvage pathway preference over de novo synthesis. | |

| Glycoproteomics | O-GlcNAcylated proteins (d2-labeled) | Mass Spectrometry | Identification of specific proteins with rapid glycan turnover. |

| N-glycan structures (containing d2-GlcNAc) | Mass Spectrometry | Alterations in branching patterns in response to metabolic stress. |

Development of Novel Biosensors and Probes Incorporating N-Acetyl-D-glucosamine-d2

The development of highly sensitive and specific biosensors is crucial for understanding the roles of N-acetyl-D-glucosamine in health and disease. While many biosensors rely on enzymatic reactions or fluorescent probes, the incorporation of d2-GlcNAc offers a unique advantage in the realm of analytical accuracy, particularly in mass spectrometry-based detection methods.

Deuterated compounds are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly in biological and chemical assays. However, their increased mass makes them easily distinguishable by a mass spectrometer. This property makes d2-GlcNAc an ideal internal standard for quantitative assays. By adding a known amount of d2-GlcNAc to a sample, any variations in sample preparation or instrument response that affect the native GlcNAc will also affect the deuterated standard in the same way. This allows for highly accurate quantification of the endogenous GlcNAc concentration.

Novel probes based on d2-GlcNAc can also be envisioned. For instance, chemically modified d2-GlcNAc derivatives could be designed to covalently bind to specific enzymes or receptors, with the deuterium label serving as a quantifiable tag for assessing binding efficiency and kinetics.

Table 2: Performance of a Hypothetical GlcNAc Assay With and Without a d2-GlcNAc Internal Standard

| Parameter | Assay without Internal Standard | Assay with d2-GlcNAc Internal Standard |

| Measured Concentration (µM) | 15.2 | 12.5 |

| Standard Deviation (µM) | 2.8 | 0.5 |

| Coefficient of Variation (%) | 18.4 | 4.0 |

| Accuracy (%) | 85 | 98 |

Applications in Stable Isotope Resolved Metabolomics (SIRM) for Quantitative Flux Analysis

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to map the flow of atoms through metabolic networks. acanthusresearch.com By providing a labeled precursor and measuring the isotopic enrichment in downstream metabolites, SIRM can quantify the rates, or fluxes, of metabolic pathways. acanthusresearch.com this compound is an excellent tracer for dissecting the flux through the hexosamine biosynthesis pathway (HBP).

The HBP has two main entry points: the de novo pathway starting from fructose-6-phosphate and the salvage pathway which utilizes free GlcNAc. By supplying cells with d2-GlcNAc and a 13C-labeled glucose, it is possible to simultaneously measure the contribution of both pathways to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the central product of the HBP. researchgate.net The detection of d2-labeled UDP-GlcNAc indicates flux from the salvage pathway, while 13C-labeled UDP-GlcNAc signifies flux from the de novo pathway. This dual-labeling approach provides a comprehensive and quantitative understanding of how cells regulate this crucial metabolic junction under different physiological conditions.

Table 3: Hypothetical Metabolic Flux Analysis in Cells Treated with d2-GlcNAc and 13C-Glucose

| Metabolic Condition | De Novo Pathway Flux (from 13C-Glucose, %) | Salvage Pathway Flux (from d2-GlcNAc, %) | Total UDP-GlcNAc Pool Enrichment (%) |

| Control | 85 | 15 | 100 |

| High Glucose | 95 | 5 | 100 |

| Glucosamine Stress | 30 | 70 | 100 |

Emerging Technologies in Imaging Mass Spectrometry for Deuterated Tracers

Imaging Mass Spectrometry (IMS) allows for the visualization of the spatial distribution of molecules directly in tissue sections. The use of deuterated tracers like d2-GlcNAc with IMS technologies is a rapidly advancing field that provides spatial context to metabolic studies.

One such technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) , which offers imaging with subcellular resolution (down to 50 nm). nih.gov By bombarding the sample with a primary ion beam, NanoSIMS can detect the secondary ions, including deuterium, emitted from the surface. nih.gov This allows researchers to visualize the incorporation of d2-GlcNAc into specific cellular compartments or even individual organelles. nih.gov

Another powerful technique is Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry . MALDI-IMS can map the distribution of d2-GlcNAc and its metabolites across a whole tissue section, providing a broader overview of its organ-level distribution and metabolism. nih.gov This can reveal, for example, which cell types in a complex tissue are most active in taking up and utilizing GlcNAc. The combination of these emerging imaging technologies with deuterated tracers is poised to provide unprecedented insights into the spatial organization of metabolic pathways.

Table 4: Comparison of Imaging Mass Spectrometry Techniques for d2-GlcNAc

| Technique | Spatial Resolution | Key Advantage | Typical Application |

| NanoSIMS | < 100 nm | Subcellular localization | Visualizing d2-GlcNAc in mitochondria or the Golgi apparatus. |

| MALDI-IMS | 10-100 µm | Tissue-level distribution | Mapping d2-GlcNAc uptake in different regions of a tumor. |

Conclusion and Future Research Perspectives for N Acetyl D Glucosamine D2

Current Impact of N-Acetyl-D-glucosamine-d2 in Glycobiology Research

The primary impact of this compound in glycobiology research lies in its application in quantitative mass spectrometry-based glycomics. Stable isotope labeling is a powerful strategy for the relative and absolute quantification of glycans, and deuterated monosaccharides like this compound serve as ideal internal standards.

When used in metabolic labeling experiments, cells are cultured in media containing this compound. The deuterated sugar is taken up by the cells and incorporated into the hexosamine biosynthesis pathway (HBP), ultimately leading to the formation of deuterated UDP-N-acetylglucosamine (UDP-GlcNAc). This isotopically labeled nucleotide sugar is then used by glycosyltransferases to build complex glycans on proteins and lipids.

The key advantage of this approach is in quantitative mass spectrometry. By comparing the mass spectra of glycans from cells grown with and without the deuterated precursor, researchers can accurately quantify changes in the abundance of specific glycan structures under different experimental conditions. This has significant implications for:

Biomarker Discovery: Identifying changes in glycosylation patterns associated with diseases such as cancer. nih.gov

Understanding Glycan Biosynthesis: Tracing the metabolic flux through the HBP and related pathways to understand how cells regulate the production of different glycans.

Functional Glycomics: Elucidating the roles of specific glycans in biological processes by quantifying how their expression levels change in response to various stimuli.

The use of deuterated standards helps to correct for variations in sample preparation, ionization efficiency, and instrument performance, leading to more reliable and reproducible data in glycomic analyses. nih.gov

Challenges and Opportunities in Deuterated Glycan Synthesis for Complex Research Needs

Despite the clear utility of deuterated glycans like this compound, their widespread adoption is hampered by challenges in their chemical synthesis.

Challenges:

Regioselectivity: One of the most significant hurdles is the site-selective introduction of deuterium (B1214612) atoms into a monosaccharide. Carbohydrates possess multiple hydroxyl groups with similar reactivity, making it difficult to target a specific position for deuteration. nih.gov

Cost: The synthesis of deuterated carbohydrates is often a multi-step and complex process, making the final products expensive. anr.fr This can be a limiting factor for large-scale or high-throughput studies.

Availability: The lack of universal and efficient methods for the synthesis of a wide variety of specifically labeled deuterated glycosides limits their availability to the broader research community. anr.fr

Opportunities:

Development of Novel Synthetic Methods: The challenges in deuterated glycan synthesis present an opportunity for the development of innovative chemical and enzymatic methods. For instance, approaches utilizing hydrogen isotope exchange (HIE) with metallic catalysts are being explored to achieve regioselective deuteration without the need for complex protecting group chemistry. anr.fr

Flow Chemistry: The implementation of flow chemistry could enable a more rapid, scalable, and cost-effective production of deuterated carbohydrates, making them more accessible for research. anr.fr

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful strategy for the efficient production of complex deuterated glycans.

Overcoming these synthetic challenges will be crucial for expanding the applications of deuterated glycans in glycobiology and beyond.

Promising Directions for this compound in Systems Biology and Pathway Engineering

The application of this compound is poised to make significant contributions to the fields of systems biology and metabolic pathway engineering.

Systems Biology:

In systems biology, the goal is to understand the complex interactions within a biological system as a whole. Metabolic flux analysis (MFA) is a key technique used to quantify the rates of metabolic reactions. By feeding cells this compound and tracking the incorporation of deuterium into various metabolites over time, researchers can build detailed models of cellular metabolism. nih.gov

This approach can be used to:

Map Metabolic Networks: Elucidate the interconnectedness of the hexosamine biosynthesis pathway with other central metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid metabolism. frontiersin.orgnih.gov

Quantify Pathway Dynamics: Determine how metabolic fluxes change in response to genetic perturbations, drug treatments, or environmental stimuli.

Understand Disease States: Investigate how metabolic pathways are rewired in diseases like cancer and diabetes, which often exhibit altered glycosylation. frontiersin.org

Pathway Engineering:

Metabolic engineering aims to modify the metabolism of an organism to produce a desired product. This compound can be a valuable tool in this endeavor. By using it as a tracer, engineers can:

Identify Metabolic Bottlenecks: Pinpoint enzymes or pathways that limit the production of a target molecule.

Optimize Fermentation Processes: Monitor the efficiency of engineered metabolic pathways in real-time to optimize production conditions.

Guide Strain Development: Use data from metabolic flux analysis to inform the rational design of genetically engineered microorganisms for the overproduction of valuable glycochemicals or therapeutic glycoproteins.

The ability to precisely quantify metabolic fluxes using deuterated tracers like this compound will be instrumental in advancing our ability to rationally engineer complex biological systems.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of N-Acetyl-D-glucosamine-d2 in synthetic batches?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify the deuterium labeling pattern and isotopic purity. For NMR, focus on the characteristic signals of the acetyl group (δ ~2.0 ppm) and anomeric proton (δ ~5.2 ppm) to confirm stereochemistry . Mass spectrometry (e.g., ESI-MS or MALDI-TOF) should detect the molecular ion peak at m/z 223.21 (accounting for deuterium substitution) . Purity can be assessed via HPLC with a refractive index detector, using a hydrophilic interaction liquid chromatography (HILIC) column and acetonitrile/water mobile phase .

Q. What are the standard protocols for quantifying this compound in biological matrices?

- Methodological Answer : Enzymatic assays coupled with spectrophotometry are widely used. For example, the hexokinase/glucose-6-phosphate dehydrogenase (HK/G6P-DH) system converts this compound to 6-phospho-N-acetylglucosamine-d2, with NADPH production monitored at 340 nm . For complex samples (e.g., cell lysates), derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by LC-MS/MS improves sensitivity and specificity .

Q. How does the deuterium labeling in this compound affect its stability in aqueous solutions?

- Methodological Answer : Deuterium substitution at the C-2 position reduces exchange rates with protium in water compared to non-deuterated analogs. Stability studies should use deuterium-depleted water and track isotopic integrity via NMR or IR spectroscopy over time. Control experiments must account for pH-dependent hydrolysis of the acetyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based studies?

- Methodological Answer : Discrepancies often arise from differences in cellular uptake efficiency or metabolic labeling. To address this:

- Use isotopic tracing (e.g., -glucose or ) to quantify incorporation into glycans via LC-MS .

- Optimize delivery using liposomal encapsulation or prodrug strategies to enhance membrane permeability .

- Validate results with orthogonal assays (e.g., fluorescence-activated cell sorting (FACS) for surface glycan expression) .

Q. How can researchers design experiments to distinguish between enzymatic and non-enzymatic pathways in this compound metabolism?

- Methodological Answer :

- Enzymatic pathways : Knock out key enzymes (e.g., N-acetylglucosamine kinase [NAGK] or hexosaminidase) in model systems (e.g., CRISPR-edited cell lines) and compare metabolite profiles via untargeted metabolomics .

- Non-enzymatic pathways : Conduct time-course studies under controlled pH and temperature, monitoring spontaneous hydrolysis products (e.g., glucosamine-d2) via -NMR .

Q. What advanced synthetic routes improve the regioselective deuteration of N-Acetyl-D-glucosamine?

- Methodological Answer :

- Chemoenzymatic synthesis : Use deuterated acetyl-CoA and glycosyltransferases to incorporate deuterium at specific positions .

- Catalytic deuteration : Employ palladium-on-carbon (Pd/C) in deuterium oxide under mild H pressure to selectively deuterate the C-2 position without disrupting the acetyl group .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Use solvent vapor diffusion with deuterated solvents (e.g., DO or deuterated DMSO) to enhance crystal lattice stability .

- Co-crystallize with lectins (e.g., wheat germ agglutinin) to stabilize the sugar conformation .

- Employ synchrotron radiation for high-resolution data collection, resolving deuterium positions in the electron density map .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.